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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426 Get Quote

A Comparative Spectroscopic Analysis of 3-
Phenoxyphenylacetonitrile Isomers
A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the ortho (2-), meta (3-),

and para (4-) isomers of phenoxyphenylacetonitrile. Understanding the distinct spectral

characteristics of these isomers is crucial for their unambiguous identification, characterization,

and quality control in research and pharmaceutical development. This document presents a

side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Phenoxyphenylacetonitrile, 3-
Phenoxyphenylacetonitrile, and 4-Phenoxyphenylacetonitrile. These values serve as a

spectral fingerprint for each isomer, highlighting the subtle yet significant differences arising

from the varied substitution patterns on the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data
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Isomer
Chemical Shift
(δ) ppm

Multiplicity Assignment Data Source

2-

Phenoxyphenyla

cetonitrile

~7.4-7.0 (m, 9H),

~3.8 (s, 2H)
Multiplet, Singlet

Aromatic

protons, -CH₂-

CN

Predicted

3-

Phenoxyphenyla

cetonitrile

7.41-7.35 (m,

2H), 7.20-7.14

(m, 1H), 7.12-

7.00 (m, 6H),

3.76 (s, 2H)

Multiplet,

Multiplet,

Multiplet, Singlet

Aromatic

protons,

Aromatic

protons,

Aromatic

protons, -CH₂-

CN

Experimental[1]

4-

Phenoxyphenyla

cetonitrile

~7.4-7.3 (m, 4H),

~7.1-7.0 (m, 5H),

~3.7 (s, 2H)

Multiplet,

Multiplet, Singlet

Aromatic

protons,

Aromatic

protons, -CH₂-

CN

Predicted

Note: Predicted spectra were generated using computational models due to the unavailability

of experimental data for the 2- and 4- isomers.

Table 2: ¹³C NMR Spectroscopic Data
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Isomer
Chemical Shift (δ)
ppm

Assignment Data Source

2-

Phenoxyphenylaceton

itrile

~154, ~131, ~130,

~129, ~125, ~124,

~122, ~119, ~117,

~23

Aromatic C-O,

Aromatic C-H & C-C,

Nitrile C, Methylene C

Predicted

3-

Phenoxyphenylaceton

itrile

157.6, 157.2, 133.2,

130.3, 130.1, 124.3,

123.8, 119.5, 119.1,

117.4, 23.4

Aromatic C-O,

Aromatic C-H & C-C,

Nitrile C, Methylene C

Experimental[1]

4-

Phenoxyphenylaceton

itrile

~158, ~156, ~131,

~130, ~124, ~120,

~119, ~117, ~23

Aromatic C-O,

Aromatic C-H & C-C,

Nitrile C, Methylene C

Predicted

Note: Predicted spectra were generated using computational models due to the unavailability

of experimental data for the 2- and 4- isomers.

Table 3: Infrared (IR) Spectroscopic Data
Isomer Wavenumber (cm⁻¹) Assignment

2-Phenoxyphenylacetonitrile
~3060, ~2250, ~1580, ~1480,

~1240

Aromatic C-H stretch, Nitrile (-

C≡N) stretch, Aromatic C=C

stretch, Aromatic C=C stretch,

Aryl-O-C stretch

3-Phenoxyphenylacetonitrile
~3060, ~2250, ~1580, ~1480,

~1210

Aromatic C-H stretch, Nitrile (-

C≡N) stretch, Aromatic C=C

stretch, Aromatic C=C stretch,

Aryl-O-C stretch[2]

4-Phenoxyphenylacetonitrile
~3040, ~2250, ~1590, ~1490,

~1240

Aromatic C-H stretch, Nitrile (-

C≡N) stretch, Aromatic C=C

stretch, Aromatic C=C stretch,

Aryl-O-C stretch
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Table 4: Mass Spectrometry Data
Isomer m/z Interpretation

2-Phenoxyphenylacetonitrile 209 [M]⁺ (Molecular ion)[3]

180 [M - HCN]⁺

152 [M - HCN - CO]⁺

3-Phenoxyphenylacetonitrile 209 [M]⁺ (Molecular ion)[2]

180 [M - HCN]⁺

152 [M - HCN - CO]⁺

4-Phenoxyphenylacetonitrile 209 [M]⁺ (Molecular ion)

180 [M - HCN]⁺

152 [M - HCN - CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the phenoxyphenylacetonitrile isomer is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then

transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. A

standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16

to 32 scans are accumulated with a relaxation delay of 1-2 seconds to ensure adequate

signal-to-noise ratio.

¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-

decoupled pulse sequence. The spectral width is set to approximately 220 ppm. A larger
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number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are

typically required due to the lower natural abundance and longer relaxation times of the ¹³C

nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Oil): As the phenoxyphenylacetonitrile isomers are oils at

room temperature, a thin film is prepared by placing a small drop of the neat sample

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are

gently pressed together to form a uniform thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is acquired first and

automatically subtracted from the sample spectrum. The data is typically collected over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-

Mass Spectrometry (GC-MS) system. A dilute solution of the isomer in a suitable volatile

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is

vaporized and separated on a capillary column (e.g., a 30 m non-polar column). The

separated components then enter the mass spectrometer and are ionized, typically using

Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded,

showing the relative abundance of the molecular ion and various fragment ions.

Analytical Workflow Visualization
The logical progression of the spectroscopic analysis of 3-phenoxyphenylacetonitrile isomers

is depicted in the following workflow diagram.
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Caption: Workflow for the spectroscopic analysis of phenoxyphenylacetonitrile isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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